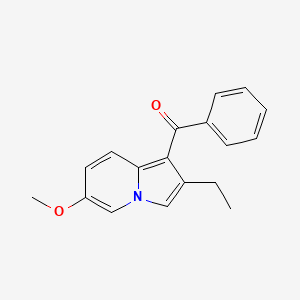
Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- typically involves the construction of the indole ring system, which is a common motif in many biologically active compounds. One of the prevalent methods for synthesizing indole derivatives is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for scaling up the production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- can be compared with other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness: The uniqueness of Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- lies in its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
177558-38-2 |
|---|---|
Molekularformel |
C18H17NO2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
(2-ethyl-6-methoxyindolizin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C18H17NO2/c1-3-13-11-19-12-15(21-2)9-10-16(19)17(13)18(20)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
VYIVRJFTLUMZCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN2C=C(C=CC2=C1C(=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
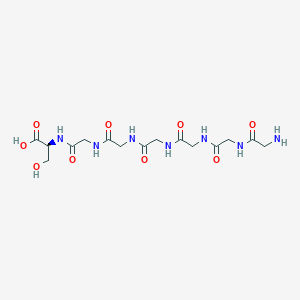
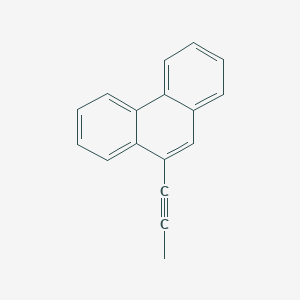
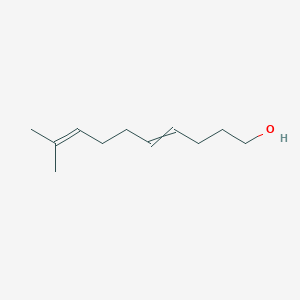

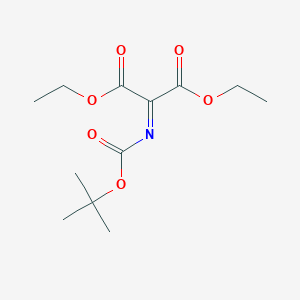
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)
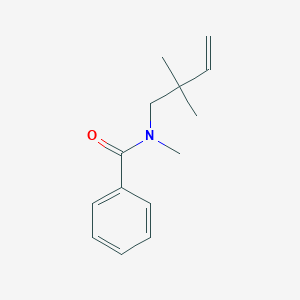
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
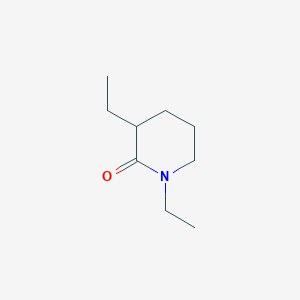


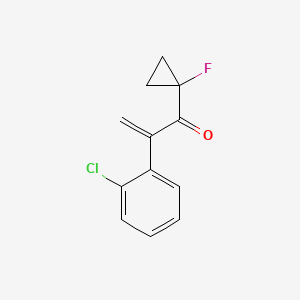
![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)
